n-Ethylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

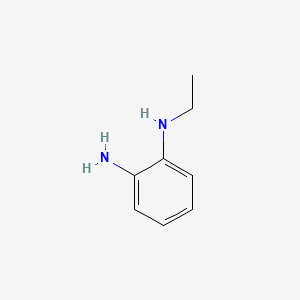

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPAGJPHUNNVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885245 | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-73-5 | |

| Record name | N1-Ethyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Ethylbenzene-1,2-diamine from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n-Ethylbenzene-1,2-diamine from o-phenylenediamine, primarily focusing on the robust and widely applicable reductive amination methodology. This document outlines the core chemical principles, a detailed experimental protocol, and relevant quantitative data to support researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of various heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. The introduction of an ethyl group to one of the amino functionalities of o-phenylenediamine modifies its chemical and physical properties, influencing the reactivity and biological activity of its derivatives.

The most common and efficient method for the synthesis of this compound is the reductive amination of o-phenylenediamine with acetaldehyde. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is favored for its operational simplicity, generally high yields, and the commercial availability of the starting materials.

Reaction Principle: Reductive Amination

Reductive amination involves two key chemical transformations occurring sequentially in the same reaction vessel:

-

Imine Formation: The nucleophilic primary amine of o-phenylenediamine attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, an intermediate imine. This step is typically acid-catalyzed.[1]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a suitable reducing agent, yielding the final N-ethylated product. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] Sodium borohydride is a cost-effective and mild reducing agent suitable for this transformation.[1][4]

Experimental Protocol: Reductive Amination of o-Phenylenediamine with Acetaldehyde

This protocol provides a detailed step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

o-Phenylenediamine

-

Acetaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq) in anhydrous methanol. Stir the solution at room temperature until the solid is completely dissolved.

-

Addition of Acetaldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 - 1.2 eq) dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0 °C during the addition to control any potential exotherm.

-

Imine Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring for an additional 1-2 hours to facilitate the formation of the imine intermediate. The progress of the imine formation can be monitored by TLC.

-

Reduction: Once the imine formation is deemed complete (or has reached equilibrium), cool the reaction mixture back down to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly and portion-wise add sodium borohydride (1.5 - 2.0 eq) to the cooled and stirred reaction mixture. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours). Monitor the reaction for the disappearance of the imine intermediate by TLC.

-

Work-up:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to decompose the excess sodium borohydride.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the pure product (as indicated by TLC) and concentrate them to yield this compound as an oil or low-melting solid.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound via reductive amination. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Materials | ||

| o-Phenylenediamine | 1.0 eq | |

| Acetaldehyde | 1.1 - 1.2 eq | |

| Sodium Borohydride | 1.5 - 2.0 eq | [5] |

| Reaction Conditions | ||

| Solvent | Methanol | [6] |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12 - 18 hours | |

| Product | ||

| This compound | ||

| Expected Yield | 70-85% | General expectation for reductive amination[1] |

| Purity (after chromatography) | >95% | |

| Appearance | Colorless to pale yellow oil/solid |

Visualizations

Signaling Pathway: Reductive Amination

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the reductive amination synthesis.

Safety Considerations

-

o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Acetaldehyde: Highly flammable liquid and vapor. It is also an irritant. Handle in a fume hood away from ignition sources.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. A thorough risk assessment should be conducted prior to performing this synthesis.

References

- 1. gctlc.org [gctlc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of N-Ethylbenzene-1,2-diamine via Reductive Amination

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-ethylbenzene-1,2-diamine, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The core focus of this document is on the strategic application of reductive amination, a robust and highly selective method for amine synthesis.[1][2] This guide details the primary synthetic pathway, provides a comprehensive experimental protocol, summarizes key quantitative data, and illustrates the underlying chemical processes and workflows through detailed diagrams.

Introduction

N-substituted ethylenediamine derivatives are crucial building blocks in organic synthesis, serving as key fragments in medicinal chemistry and as intermediates for agrochemicals, dyes, and functional materials.[3][4] this compound, specifically, is a member of the N-aryl-N'-alkylethylenediamine class of compounds, which gained prominence in the mid-20th century.[5]

Reductive amination offers a controlled and efficient method for the synthesis of such secondary amines.[4][6] The process typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired amine.[2][7] This one-pot approach avoids the common pitfalls of direct alkylation, such as low selectivity and the formation of over-alkylation products.[4][8] This guide will focus on the synthesis of this compound from o-phenylenediamine and acetaldehyde.

Core Synthesis Pathway

The primary and most direct route for the synthesis of this compound via reductive amination involves the reaction of o-phenylenediamine with acetaldehyde. The reaction proceeds in two main stages within a single pot:

-

Imine Formation: o-Phenylenediamine reacts with acetaldehyde, typically under mild acidic catalysis, to form an N-ethylidenebenzene-1,2-diamine intermediate (an imine or the corresponding iminium ion).

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond (C=N) of the imine intermediate to a single bond, yielding the final this compound product.

A key advantage of this method is the use of mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde, preventing the reduction of the carbonyl group to an alcohol.[2]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound. The protocol is based on established procedures for the reductive amination of aromatic amines.[9]

Materials and Reagents:

-

o-Phenylenediamine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add o-phenylenediamine (1.0 eq). Dissolve the amine in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

-

Imine Formation: Add acetaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., a few drops).[10] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reagent is preferred as it is milder and more selective than sodium borohydride for reductive aminations.[2] The reaction is typically exothermic; maintain the temperature at or below room temperature with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Purification (Initial): Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[8] Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification (Final): The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel.[8] For chromatography, a gradient of ethyl acetate in hexanes is a common mobile phase.

Data Presentation: Reductive Amination Conditions

While a specific protocol for this compound is not extensively published, the conditions can be inferred from analogous reactions. The following table summarizes typical conditions for reductive amination involving various amines and carbonyls.

| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

| Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | RT | High | [9] |

| 4-Methoxyaniline | 4-Nitrobenzaldehyde | NaBH₄ | Methanol | - | RT | ~58% | [11] |

| Various amines | Aldehydes/Ketones | α-picoline-borane | Methanol/Water | Acetic Acid | RT | Good | [12] |

| Nitroarenes | Aldehydes | H₂ | Various | Noble Metal (Pd, Pt) | 25-100 | High | [4] |

| Nitroarenes | Aldehydes | Formic Acid | Water | Au/TiO₂-R | 80 | High | [6] |

Note: "RT" denotes room temperature. Yields are highly substrate-dependent.

Workflow and Purification

The overall experimental process from setup to final product analysis follows a standard synthetic chemistry workflow. Subsequent purification is critical to remove unreacted starting materials, by-products, and residual reagents.

Caption: General experimental workflow for synthesis and purification.

Purification Strategies

-

Vacuum Distillation: This method is ideal for separating the liquid product from non-volatile impurities.[8] Given that o-phenylenediamine can be purified by distillation under reduced pressure, this is a viable method for the product.[13]

-

Column Chromatography: Useful for removing structurally similar impurities, such as any potential over-alkylation by-products (e.g., N,N'-diethylbenzene-1,2-diamine).[8]

-

Recrystallization (as a salt): The free base is a liquid or low-melting solid, but it can be converted to a crystalline salt (e.g., dihydrochloride) which can then be purified by recrystallization.[8][13]

Conclusion

The synthesis of this compound via reductive amination is an effective and highly selective method suitable for laboratory and potential scale-up applications. By reacting o-phenylenediamine with acetaldehyde in a one-pot process using a mild reducing agent like sodium triacetoxyborohydride, the target compound can be produced with high control, avoiding the formation of undesirable by-products common in other alkylation methods. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- 1. gctlc.org [gctlc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Lab Report on Reductive Amination [art-xy.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to N-Ethylbenzene-1,2-diamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

N-Ethylbenzene-1,2-diamine, also known as N-Ethyl-o-phenylenediamine, is an aromatic amine of significant interest in coordination chemistry and as a building block for heterocyclic compounds. Its bifunctional nature, featuring both a primary and a secondary amine group on a benzene ring, makes it a versatile precursor in various synthetic applications. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 23838-73-5 | [1] |

| Boiling Point | 263.2 °C at 760 mmHg | [1][2] |

| Density | 1.066 g/cm³ | [1][2] |

| Melting Point | 185-187 °C (decomposed) | [2] |

| Flash Point | 130.3 °C | [1] |

| Vapor Pressure | 0.0105 mmHg at 25 °C | [1][2] |

| pKa | 6.00 ± 0.10 (Predicted) | [2] |

| Refractive Index | 1.617 | [1] |

| LogP | 2.35480 | [2] |

Chemical Structure

The structure of this compound features an ethyl group attached to one of the amino groups of an o-phenylenediamine core. This substitution influences the compound's reactivity and steric hindrance compared to the parent diamine.

-

IUPAC Name: N¹-ethylbenzene-1,2-diamine

-

Synonyms: N-Ethyl-o-phenylenediamine, 1,2-Benzenediamine, N1-ethyl-[1]

-

Canonical SMILES: CCNC1=CC=CC=C1N[2]

-

InChI: InChI=1/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3[1]

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar diamine ligands and serve as a guide for the synthesis of derivatives of this compound. These methods are foundational for exploring its utility in catalysis and medicinal chemistry.

Protocol 1: Synthesis of a Platinum(II) Complex

This protocol outlines the synthesis of a dichloroplatinum(II) complex, a class of compounds widely investigated for their potential as anticancer agents. The procedure is based on the reaction with 4-Bromo-N1-ethylbenzene-1,2-diamine and is expected to be adaptable.[3]

Materials:

-

This compound

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

-

Magnetic stirrer with heating plate

Procedure:

-

Ligand Solution Preparation: In a 100 mL Schlenk flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.

-

Metal Precursor Solution Preparation: In a separate 50 mL beaker, dissolve 1.0 mmol of K₂[PtCl₄] in 10 mL of deionized water, gently warming to ensure complete dissolution.

-

Reaction: Under an inert atmosphere, add the aqueous K₂[PtCl₄] solution dropwise to the ethanolic ligand solution with vigorous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Product: Cool the mixture to room temperature to allow for precipitate formation. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid product and wash it sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and finally with diethyl ether (2 x 10 mL) to remove unreacted starting materials and byproducts.

-

Drying: Dry the final product under vacuum.

Protocol 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of heterocyclic compounds with various pharmacological activities. Their synthesis is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This protocol is based on methodologies for the analogous 4-bromo derivative.[4][5]

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

-

Ethanol or Acetic Acid

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

Solution Preparation: Dissolve 1 equivalent of this compound in ethanol or acetic acid in a round-bottom flask.

-

Reagent Addition: Add 1 equivalent of the 1,2-dicarbonyl compound to the solution.

-

Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the reaction's progress by TLC.

-

Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Platinum(II) Complex Synthesis

The following diagram illustrates the key steps in the synthesis of a platinum(II) complex using this compound as the ligand.

Caption: Workflow for the synthesis of a Platinum(II) complex.

Signaling Pathway for Quinoxaline Synthesis

This diagram outlines the synthetic pathway for producing quinoxaline derivatives from this compound.

Caption: Synthetic pathway for Quinoxaline derivatives.

General Analytical Workflow

While specific analytical methods for this compound are not detailed in the literature, a general workflow for the analysis of similar aromatic amines by chromatography is presented below.

Caption: General workflow for chromatographic analysis.

References

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine

CAS Number: 98198-48-2 (Note: The provided CAS number 23838-73-5 appears to be incorrect based on the chemical name and available data)

Chemical Name: 5-bromo-4-methylpyridin-2-amine

This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and synthesis of 2-Amino-5-bromo-4-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [3][4] |

| Molecular Weight | 187.04 g/mol | [3][4] |

| Melting Point | 148-151 °C | [4][5] |

| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [5] |

| Density | 1.5672 (Rough Estimate) | [5] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

| InChI Key | JDNCMHOKWINDKI-UHFFFAOYSA-N | [3][4] |

| SMILES | Cc1cc(N)ncc1Br | [4] |

| Appearance | Brown solid | [6] |

Hazards and Safety Information

2-Amino-5-bromo-4-methylpyridine is classified as a hazardous substance.[7] Adherence to safety protocols is essential when handling this compound.

GHS Classification

| Hazard Class | Category | GHS Code |

| Skin Corrosion/Irritation | 2 | H315 |

| Serious Eye Damage/Eye Irritation | 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335 |

| Acute Toxicity (Oral) | 4 | H302 |

Hazard Statements

-

H302: Harmful if swallowed.[8]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][8][9] |

| P264 | Wash hands thoroughly after handling.[3][8][9] |

| P270 | Do not eat, drink or smoke when using this product.[8] |

| P271 | Use only outdoors or in a well-ventilated area.[3][4][8][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][8][9] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4][8][9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][8][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][8][9] |

| P312 | Call a POISON CENTER/doctor/Physician, if you feel unwell.[8] |

| P330 | Rinse mouth.[8] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[8] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[8] |

| P362 | Take off contaminated clothing and wash before reuse.[8] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][8][9] |

| P405 | Store locked up.[3][8][9] |

| P501 | Dispose of contents/container to local/regional/national/international regulations.[3][8][9] |

First Aid Measures

-

Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8]

-

Skin: Immediately remove all contaminated clothing. Wash thoroughly with water for at least 15 minutes. Seek immediate medical attention if irritation occurs.[8]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Experimental Protocols

The synthesis of 2-Amino-5-bromo-4-methylpyridine is commonly achieved through the electrophilic bromination of 2-Amino-4-methylpyridine.[2][6][10]

Synthesis of 2-Amino-5-bromo-4-methylpyridine

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[2]

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[6] Stir the mixture until the starting material is completely dissolved.

-

Cooling: Cool the flask in an ice bath.[6]

-

Preparation and Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.[6] Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine, ensuring the temperature is maintained.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[2][10]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2][6][10]

-

Precipitation and Filtration: Upon completion, pour the reaction mixture into water to precipitate a brown solid.[6] Filter the solid using a Büchner funnel and wash it thoroughly with water.[6]

-

Purification: Wash the dried brown solid with 164 ml of acetonitrile.[6]

-

Final Product: Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[6] The expected yield is approximately 80% (42 g) of a brown solid.[6]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Application in Kinase Inhibition

Derivatives of 2-Amino-5-bromo-4-methylpyridine are significant in the development of kinase inhibitors, a class of targeted cancer therapy drugs.[2] These compounds can be designed to fit into the ATP-binding pocket of enzymes like Polo-like kinase 4 (PLK4), thereby inhibiting its activity and disrupting processes like centriole duplication in cancer cells.[2]

Caption: Inhibition of PLK4 signaling by a 2-Amino-5-bromo-4-methylpyridine derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]

- 5. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98198-48-2 Name: 2-Amino-5-bromo-4-methylpyridine [xixisys.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of n-Ethylbenzene-1,2-diamine: A Technical Guide

This technical guide presents a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for n-Ethylbenzene-1,2-diamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document provides detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of analogous compounds, including 1,2-phenylenediamine, N-methyl-1,2-phenylenediamine, and other related aromatic amines.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 4H | Aromatic C-H |

| ~3.5 (broad) | s | 3H | -NH₂ and -NH- |

| ~3.1 | q | 2H | -CH₂-CH₃ |

| ~1.2 | t | 3H | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0.00 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~145 | Aromatic C-N |

| ~135 | Aromatic C-N |

| ~120-130 | Aromatic C-H |

| ~45 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Solvent: CDCl₃

IR (Infrared) Spectroscopic Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3350-3310 | Medium, Sharp | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (primary amine) |

| 1600-1450 | Medium to Strong | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 910-665 | Strong, Broad | N-H wag (primary & secondary amines) |

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 136 | High | Molecular Ion [M]⁺ |

| 121 | High | [M-CH₃]⁺ |

| 107 | Medium | [M-C₂H₅]⁺ |

| 92 | Medium | [C₆H₆N]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for aromatic amines and are suitable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[1]

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Further dilute this stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

-

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

-

The gas chromatograph will separate the components of the sample before they enter the mass spectrometer. A typical GC program would involve an initial oven temperature followed by a ramp to a higher temperature to ensure elution of the compound.

-

The mass spectrometer will ionize the sample (commonly using electron ionization - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted signaling pathways for the fragmentation of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

References

Technical Guide: Crystal Structure Analysis of Aromatic Diamines

Foreword: A comprehensive search for the specific crystal structure of n-Ethylbenzene-1,2-diamine did not yield any publicly available crystallographic data or detailed experimental protocols for this specific molecule. Therefore, this guide provides a generalized, in-depth methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis applicable to small organic molecules of this class, based on established chemical literature.

Introduction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] This method is indispensable in drug development and materials science, as it reveals detailed structural data such as bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's chemical and physical properties.[2] This guide outlines the typical experimental workflow for determining the crystal structure of a small organic molecule, using a hypothetical analysis of an N-substituted benzene-1,2-diamine as a model.

Generalized Experimental Protocols

The determination of a crystal structure involves three primary stages: synthesis of the compound, growth of high-quality single crystals, and analysis of the crystals using X-ray diffraction.[3]

Synthesis of N-substituted-benzene-1,2-diamine Derivatives

The synthesis of N-alkylated or N-arylated benzene-1,2-diamines can be achieved through several established routes. A common method involves the nucleophilic aromatic substitution of a protected or activated benzene derivative, followed by functional group manipulations.

General Procedure:

-

Nucleophilic Aromatic Substitution: A reaction between a starting material like o-fluoronitrobenzene and an amine (e.g., ethylamine) can be performed. This is often followed by selective alkylation of the primary amino group.[4]

-

Reduction of Nitro Group: The nitro group is a strong deactivating group and is typically reduced to a primary amine in a subsequent step.[5] This reduction can be carried out using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Purification: The crude product is then purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield the pure N-substituted-benzene-1,2-diamine.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in a crystal structure analysis.[3] The crystal should ideally be 0.1-0.3 mm in size, well-formed, and free of defects.[1][3] Several techniques are commonly employed for the crystallization of small organic molecules.

Common Crystallization Methods:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution.[6] The container is then loosely covered to allow the solvent to evaporate slowly over hours or days, leading to the formation of crystals.[6][7] The choice of solvent is critical and should be one in which the compound is moderately soluble.[6]

-

Vapor Diffusion: This technique is highly effective for small quantities of material.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble.[8] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[7][8]

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound has low solubility.[7] Crystals form slowly at the interface between the two solvents. A third solvent can be used as a buffer to further slow the diffusion rate.[7]

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is analyzed using a single-crystal diffractometer to determine its molecular structure.

Data Collection and Structure Solution Workflow:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head on the diffractometer.[9]

-

Data Collection: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in a monochromatic X-ray beam.[3] The crystal is rotated, and a series of diffraction patterns are collected by a detector as X-rays are diffracted by the crystal's lattice planes.[9]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[10]

-

Structure Solution: The intensities of the diffracted X-rays are used to solve the "phase problem" and generate an initial electron density map of the molecule.[11] For small molecules, this is often achieved using direct methods.[3]

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, bond lengths, and angles, resulting in a final, accurate molecular structure.[3][10]

Data Presentation

As no specific crystallographic data for this compound has been published, quantitative tables of its unit cell parameters, bond lengths, bond angles, and torsion angles cannot be provided. Such tables would typically be generated from the final refined crystal structure data contained in a Crystallographic Information File (CIF).

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the crystal structure analysis of a small organic molecule.

Caption: Generalized workflow for small molecule crystal structure analysis.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. rigaku.com [rigaku.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 6. depts.washington.edu [depts.washington.edu]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

n-Ethylbenzene-1,2-diamine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

n-Ethylbenzene-1,2-diamine, also known as N-ethyl-o-phenylenediamine, is a valuable aromatic diamine building block in organic synthesis. Its structure, featuring a benzene ring substituted with a primary amine and an adjacent N-ethyl secondary amine, provides a versatile platform for the construction of a variety of heterocyclic compounds and coordination complexes. The differential reactivity of the two amino groups, influenced by the electronic and steric effects of the ethyl substituent, allows for regioselective reactions, making it a key intermediate in the synthesis of pharmaceuticals, dyes, and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature. It is soluble in common organic solvents and exhibits moderate solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H12N2 | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 115-116 °C at 5 mmHg | [2] |

| Melting Point | 19-21 °C | [2] |

| Density | 0.988 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.571 | [2] |

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound is the reduction of N-ethyl-2-nitroaniline. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method.

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of this compound from N-Ethyl-2-nitroaniline

This protocol is based on a general procedure for the reduction of nitroanilines.

Materials:

-

N-Ethyl-2-nitroaniline

-

Palladium on carbon (10 wt. %)

-

Ethanol

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve N-ethyl-2-nitroaniline in ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-4 bar) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Quantitative Data: While specific yields can vary based on reaction scale and conditions, reductions of this type often proceed in high to quantitative yields. One source reports a reference yield of 100.0% for this transformation.

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably quinoxalines and benzimidazoles. The presence of two nucleophilic nitrogen atoms allows for cyclocondensation reactions with dicarbonyl compounds, aldehydes, carboxylic acids, and their derivatives.

Synthesis of Quinoxalines

Quinoxalines are an important class of benzo-fused heterocyclic compounds with a wide range of biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction of this compound with a 1,2-dicarbonyl compound, such as benzil, leads to the formation of N-ethylated quinoxaline derivatives.

Caption: General synthesis of N-ethyl quinoxaline derivatives.

This protocol is a general method adaptable for the reaction of this compound with a 1,2-dicarbonyl compound.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Ethanol or acetic acid

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10-20 mL) in a round-bottom flask.

-

Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

Collect the resulting solid by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Quinoxaline Synthesis: The following table summarizes representative yields for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds under various catalytic conditions. While not specific to this compound, these results provide an indication of the expected efficiency of the reaction.

Table 2: Representative Yields for Quinoxaline Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temperature | 10-30 min | 90-98 |

| Ammonium Heptamolybdate Tetrahydrate (2 mol%) | Ethanol:Water (3:1) | Room Temperature | 15-30 min | 92-98 |

| Citric Acid | Ethanol | Reflux | < 1 min | ~94 |

| Acetic Acid | Acetic Acid | Reflux | 2-12 h | 34-85 |

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. They can be synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. The use of this compound in this reaction leads to the formation of N-ethylated benzimidazole derivatives.

Caption: General synthesis of N-ethyl benzimidazole derivatives.

This is a general protocol for the synthesis of 2-substituted benzimidazoles that can be adapted for this compound.

Materials:

-

This compound

-

Aldehyde

-

Catalyst (e.g., ammonium chloride, lanthanum chloride)

-

Solvent (e.g., ethanol, acetonitrile, chloroform)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1.0 mmol) in a suitable solvent, add the aldehyde (1.0-1.2 mmol) and a catalytic amount of the chosen catalyst.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[1][3]

Quantitative Data for Benzimidazole Synthesis: The following table provides representative yields for the synthesis of benzimidazole derivatives from o-phenylenediamines and various aldehydes using different catalysts.

Table 3: Representative Yields for Benzimidazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Ammonium Chloride | Ethanol | 80-90 | 2-4 h | 75-94 |

| Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temperature | 1-3 h | 85-95 |

| Gold Nanoparticles on TiO2 | CHCl3:MeOH (3:1) | 25 | 2 h | 80-98 |

Conclusion

This compound is a highly effective and versatile building block for the synthesis of nitrogen-containing heterocyclic compounds. Its differential reactivity and amenability to a variety of reaction conditions make it an important intermediate in medicinal chemistry and materials science. The detailed protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis, facilitating the efficient and effective use of this important molecule in the development of novel compounds.

References

An In-depth Technical Guide to the Potential Applications of n-Ethylbenzene-1,2-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanisms of action of n-Ethylbenzene-1,2-diamine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Core Concepts and Synthesis

This compound and its derivatives are a class of organic compounds characterized by a benzene ring substituted with an ethyl group and two adjacent amine functionalities. This structural motif serves as a versatile scaffold for the development of a wide range of molecules with diverse biological and chemical properties. The presence of two amino groups allows for the facile introduction of various substituents, enabling the fine-tuning of their steric and electronic properties to optimize interactions with biological targets or to modulate their catalytic activity.

General Synthesis Strategies

Several synthetic routes have been established for the preparation of this compound and its derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include:

-

Reductive Amination: This is a widely employed one-pot reaction that involves the reaction of an appropriate phenylenediamine with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product.

-

Nucleophilic Aromatic Substitution: This method involves the reaction of a suitably substituted fluoronitrobenzene derivative with an amine, followed by the reduction of the nitro group to an amine.

-

Copper-Catalyzed N-Arylation (Ullmann Condensation): This reaction is particularly useful for the synthesis of N-aryl substituted derivatives, where an aryl halide is coupled with a phenylenediamine in the presence of a copper catalyst.[1]

Detailed Experimental Protocol: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine via Copper-Catalyzed N-Ethylation

This protocol describes a common method for the synthesis of an N-substituted bromo-phenylenediamine, which is a key intermediate for various applications.[1]

Materials:

-

4-bromo-1,2-phenylenediamine

-

Iodoethane

-

Copper(I) oxide (Cu₂O)

-

N-methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a pressure tube, combine 4-bromo-1,2-phenylenediamine (1.0 mmol), iodoethane (1.2 mmol), and copper(I) oxide (10 mol%).

-

Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture.

-

Reaction Conditions: Seal the pressure tube and heat the reaction mixture to 110-120 °C for 12-24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-Bromo-N1-ethylbenzene-1,2-diamine.[1]

Potential Applications

This compound derivatives have emerged as promising candidates in various fields, primarily due to their biological activities and catalytic potential.

Antimicrobial Agents

Several derivatives of ethylenediamine have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity.

Quantitative Antimicrobial Activity Data

| Compound | Target Organism | Activity (LC50 in µM) | Reference |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Salmonella enterica | 11.6 | [2][3] |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Salmonella enterica | 8.79 | [2][3] |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | 86 | [2][3] |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | 138 | [2][3] |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 140 | [2][3] |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 287 | [2][3] |

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Agents

Certain this compound derivatives, particularly halogenated Schiff base derivatives, have exhibited promising cytotoxic activity against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the disruption of the mitochondrial membrane potential and cell cycle arrest.[4][5]

Quantitative Anticancer Activity Data

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Cytotoxic | [1] |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | MDA-MB-231 (Breast) | Cytotoxic | [1] |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | PC3 (Prostate) | Cytotoxic | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Asymmetric Catalysis

Chiral this compound derivatives are valuable ligands in asymmetric catalysis. Their C2-symmetric backbone can effectively control the stereochemical outcome of various chemical transformations, leading to the synthesis of enantiomerically enriched products. They have been successfully employed as ligands for transition metals in a variety of asymmetric reactions, including hydrogenations, cyclopropanations, and Diels-Alder reactions.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.

Antimicrobial Mechanism of Action

The antimicrobial activity of many ethylenediamine derivatives is linked to their ability to disrupt the bacterial cell envelope.

Caption: Proposed antimicrobial mechanism of action.

Anticancer Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of certain this compound derivatives against cancer cells are mediated through the induction of apoptosis, a programmed cell death pathway.

Caption: Proposed anticancer mechanism of action.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a broad spectrum of potential applications. Their synthetic accessibility and the ease with which their properties can be modulated make them attractive scaffolds for the development of new therapeutic agents and catalysts. Further research into the structure-activity relationships, optimization of their biological activities, and elucidation of their detailed mechanisms of action will be crucial for realizing their full potential in medicine and chemistry. The data and protocols presented in this guide are intended to facilitate these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of N, N’-Bis (2-hydroxybenzyl) ethylenediamine Derivatives in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to the Coordination Chemistry of n-Ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Ethylbenzene-1,2-diamine, also known as N-ethyl-o-phenylenediamine, is a bidentate ligand with significant potential in coordination chemistry. Its structure, featuring both a primary and a secondary amine donor site on an aromatic backbone, allows for the formation of stable five-membered chelate rings with a variety of metal ions. The presence of the ethyl group introduces steric and electronic modifications compared to the parent o-phenylenediamine, influencing the geometry, stability, and reactivity of the resulting metal complexes.

While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, its structural similarity to other N-substituted diamines provides a strong basis for understanding its behavior and potential applications.[1] This guide synthesizes information from analogous systems to provide a comprehensive overview of the synthesis, coordination properties, and potential utility of this compound complexes in areas such as catalysis and medicinal chemistry. The experimental protocols provided herein are adapted from established procedures for structurally related ligands and should be considered as representative methods.

Ligand Synthesis

The synthesis of asymmetrically N-substituted diamines like this compound can be achieved through several synthetic routes. Two common and effective methods are direct N-alkylation and reductive amination.

Method 1: Direct N-Alkylation of o-Phenylenediamine

This method involves the direct reaction of o-phenylenediamine with an ethylating agent, such as ethyl bromide or ethyl iodide. Careful control of reaction conditions is necessary to favor mono-alkylation over di-alkylation.

Experimental Protocol (Adapted from similar N-alkylation procedures): [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend o-phenylenediamine (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: Slowly add an ethylating agent (e.g., ethyl bromide, 1.0-1.2 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the base. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Method 2: Reductive Amination

This one-pot reaction involves the formation of an imine intermediate from the reaction of an amine with an aldehyde, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of o-phenylenediamine with acetaldehyde.

Experimental Protocol (Adapted from similar reductive amination procedures): [3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane under an inert atmosphere.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add acetaldehyde (1.1 equivalents). Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

-

Reduction: Once imine formation is significant, cool the reaction mixture back to 0 °C. Add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Coordination Chemistry and Metal Complex Synthesis

This compound is expected to act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two amine groups to form a stable chelate ring.[1] The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol for Metal Complex Synthesis (Adapted from procedures for similar diamine ligands):[4]

-

Ligand Solution Preparation: Dissolve this compound (1.0-2.0 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (1.0 equivalent) (e.g., K₂[PtCl₄], NiCl₂·6H₂O, CuCl₂·2H₂O) in a suitable solvent (e.g., water, ethanol, methanol).

-

Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature. In some cases, heating or refluxing the reaction mixture may be necessary to facilitate complex formation.[4] The reaction progress can be monitored by a color change or the formation of a precipitate.

-

Isolation of Product: The resulting complex, if precipitated, can be collected by vacuum filtration. If the complex is soluble, the solvent can be partially or fully removed under reduced pressure to induce precipitation.

-

Purification: The solid product is typically washed with the reaction solvent or a less polar solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be performed for further purification.

Expected Coordination Compounds and Their Properties

Based on the extensive chemistry of related diamine ligands, this compound is expected to form complexes with a wide range of transition metals. The properties of these complexes will be influenced by the nature of the metal ion, the counter-ion, and the reaction conditions.

| Metal Ion | Expected Geometry | Potential Applications |

| Pt(II) | Square Planar | Anticancer agents[1][5] |

| Ni(II) | Square Planar or Octahedral | Catalysis[6] |

| Cu(II) | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |

| Zn(II) | Tetrahedral or Octahedral | Luminescent materials |

Characterization of Metal Complexes:

The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity. These include:

-

Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups, a shift in the N-H stretching and bending vibrations is expected compared to the free ligand. The appearance of new bands corresponding to metal-nitrogen (M-N) vibrations in the far-IR region would also be indicative of complex formation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand within the complex.

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.[5]

-

Elemental Analysis: To determine the empirical formula of the complex.

-

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Potential Applications

Catalysis

Metal complexes of diamine ligands are widely used as catalysts in various organic transformations. The electronic and steric properties of this compound can be tuned to influence the catalytic activity and selectivity of its metal complexes. For example, nickel complexes of ethylenediamine have been used as precursors for catalysts in CO₂ methanation.[6]

Drug Development

Platinum complexes containing substituted ethylenediamine ligands have been extensively investigated as potential anticancer agents.[1] The rationale is to modulate the lipophilicity, steric bulk, and hydrogen-bonding capabilities of the complex to enhance cellular uptake and DNA binding, potentially leading to improved efficacy and a different toxicity profile compared to existing drugs like cisplatin.[5]

Safety Information

Visualizations

Logical Workflow for Ligand and Complex Synthesis

Caption: Generalized workflow for the synthesis of this compound and its metal complexes.

Coordination of this compound to a Metal Center

Caption: Schematic representation of the bidentate coordination of this compound to a metal ion.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes - American Chemical Society [acs.digitellinc.com]

- 6. 1,2-Di((E)-prop-1-en-1-yl)disulfane [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Benzimidazole Synthesis using N-Ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antiulcer, antiviral, and anticancer properties. The synthesis of 1,2-disubstituted benzimidazoles is of particular interest in medicinal chemistry as the substituents at the 1- and 2-positions can be tailored to modulate biological activity. The use of N-ethylbenzene-1,2-diamine as a starting material allows for the introduction of an ethyl group at the 1-position of the benzimidazole core, providing a scaffold for further drug design and development.

This document provides detailed protocols for the synthesis of 2-substituted-1-ethylbenzimidazoles via the condensation of this compound with various carbonyl compounds, such as aldehydes and carboxylic acids. The methodologies presented are based on established procedures for analogous N-substituted o-phenylenediamines and are designed to be efficient and adaptable for a range of substrates.

General Reaction Scheme

The synthesis of 2-substituted-1-ethylbenzimidazoles from this compound typically proceeds through a condensation reaction with an aldehyde, followed by an oxidative cyclization. The overall transformation is depicted below.

Caption: General reaction for the synthesis of 2-substituted-1-ethylbenzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-1-ethylbenzimidazoles using Aldehydes under Microwave Irradiation

This protocol is adapted from a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles and is expected to provide high yields in short reaction times.[1]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Erbium (III) trifluoromethanesulfonate (Er(OTf)₃)

-

Ethyl acetate